molecular formula C17H11BrN2O5 B11109663 (4Z)-4-(3-bromo-4-methoxybenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(3-bromo-4-methoxybenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11109663
M. Wt: 403.2 g/mol
InChI Key: DRYJGHWTNVMWTD-ZSOIEALJSA-N
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Description

4-[(Z)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring, along with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-1,3-OXAZOL-5-ONE typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the phenyl ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Nitration: The nitro group is typically introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines, which can further participate in various chemical transformations.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro and bromine groups can enhance the compound’s interaction with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The oxazole ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to the discovery of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and methoxy groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Z)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-1,3-OXAZOL-5-ONE
  • 4-[(Z)-1-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-1,3-OXAZOL-5-ONE
  • 4-[(Z)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of 4-[(Z)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and nitro groups, along with the oxazole ring, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H11BrN2O5

Molecular Weight

403.2 g/mol

IUPAC Name

(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C17H11BrN2O5/c1-24-15-6-5-10(7-13(15)18)8-14-17(21)25-16(19-14)11-3-2-4-12(9-11)20(22)23/h2-9H,1H3/b14-8-

InChI Key

DRYJGHWTNVMWTD-ZSOIEALJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])Br

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])Br

Origin of Product

United States

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